Cas no 866843-82-5 (3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amine structure
866843-82-5 structure
Product name:3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amine
CAS No:866843-82-5
MF:C21H23N5
Molecular Weight:345.440823793411
CID:6466179

3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amine
    • [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(3-methylphenyl)-N-pentyl-
    • インチ: 1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23)
    • InChIKey: MRXKNJKTHKZGJR-UHFFFAOYSA-N
    • SMILES: N12N=NC(C3=CC=CC(C)=C3)=C1N=C(NCCCCC)C1=C2C=CC=C1

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 2.24±0.40(Predicted)

3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1605-0907-2μmol
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1605-0907-5mg
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1605-0907-20mg
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1605-0907-5μmol
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1605-0907-10μmol
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1605-0907-15mg
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1605-0907-10mg
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1605-0907-2mg
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1605-0907-3mg
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1605-0907-30mg
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
866843-82-5 90%+
30mg
$119.0 2023-05-17

3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

3-(3-methylphenyl)-N-pentyl-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報

Introduction to 3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 866843-82-5)

3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine, identified by its CAS number 866843-82-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the triazoloquinazoline class, a scaffold that has been extensively studied for its pharmacological properties, particularly in the development of therapeutic agents targeting various diseases.

The molecular structure of 3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine consists of a fused triazolotriazine ring system connected to a phenyl ring substituted with a methyl group at the 3-position. The presence of the pentyl group at the nitrogen position enhances the lipophilicity of the molecule, which is a critical factor in drug absorption and distribution. This structural feature makes it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in triazoloquinazoline derivatives due to their demonstrated ability to interact with multiple biological targets. The triazolotriazine moiety is known for its versatility in modulating enzyme activity and receptor binding. Specifically, studies have shown that this class of compounds can exhibit inhibitory effects on kinases and other enzymes involved in cell signaling pathways relevant to cancer and inflammatory diseases.

One of the most compelling aspects of 3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine is its potential as a lead compound for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced binding affinity and selectivity. These efforts have led to the identification of several promising candidates that are currently undergoing further optimization.

The phenyl ring substituent at the 3-position plays a crucial role in determining the compound's pharmacokinetic properties. The methyl group provides steric hindrance while also influencing electronic distribution across the molecule. This balance is essential for achieving optimal drug-like characteristics such as solubility, permeability, and metabolic stability. Recent studies have highlighted the importance of fine-tuning this substituent to maximize therapeutic efficacy while minimizing off-target effects.

Moreover, the quinazoline core is well-documented for its role in various pharmacological contexts. It has been incorporated into numerous drugs used to treat conditions ranging from cancer to infectious diseases. The addition of a triazole ring further expands the structural diversity of this scaffold, opening up new avenues for activity against previously untapped biological pathways.

Current research efforts are focused on understanding how modifications to the pentyl group and other structural features can influence biological activity. For instance, computational studies have suggested that altering the length or branching of this side chain can significantly impact binding interactions with target proteins. These insights are guiding synthetic strategies aimed at generating libraries of analogs with tailored properties.

The synthesis of 3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine presents both challenges and opportunities for chemists. The multi-step process requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to these complex molecules, making it feasible to produce sufficient quantities for preclinical testing.

In preclinical studies, 3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine has shown promise in models relevant to certain diseases. Notably, it has demonstrated inhibitory activity against specific kinases that are overexpressed in cancer cells. This effect is attributed to its ability to disrupt signaling cascades critical for cell proliferation and survival. Additionally, preliminary data suggest potential anti-inflammatory properties by modulating cytokine production.

The development of novel therapeutic agents relies heavily on understanding how compounds interact with biological systems at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating binding modes between 3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine and its targets. These structural insights are invaluable for designing next-generation analogs with improved pharmacological profiles.

As interest in targeted therapies continues to grow, compounds like 866843-82-5 are being evaluated for their potential in personalized medicine approaches. By understanding individual genetic variations that influence drug response, researchers can identify patients who are most likely to benefit from treatments involving such molecules.

The future direction of research on 3-(3-methylphenyl)-N-pentyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine includes exploring its interactions with additional biological targets beyond kinases and cytokines. There is also interest in developing prodrugs or formulations that enhance bioavailability or prolong systemic exposure. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications.

In conclusion, 866843-82-5 represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Ongoing research efforts aim to fully harness its potential by optimizing its chemical properties through rational design or high-throughput screening approaches. As our understanding of disease mechanisms continues to evolve, 866843-82-5 may play an important role in developing innovative treatments for a variety of conditions.

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